molecular formula C13H12FN3O B2572402 5-fluoro-4-methyl-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide CAS No. 2415573-07-6

5-fluoro-4-methyl-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide

Cat. No.: B2572402
CAS No.: 2415573-07-6
M. Wt: 245.257
InChI Key: FZZUHBTVULWIMP-UHFFFAOYSA-N
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Description

5-fluoro-4-methyl-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical structure, which includes a fluorine atom, a methyl group, and a pyridine ring. These structural features contribute to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 5-fluoro-4-methyl-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated pyridine derivative under mild conditions . The reaction conditions often include a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Chemical Reactions Analysis

5-fluoro-4-methyl-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-4-methyl-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Compared to other fluorinated pyridine derivatives, 5-fluoro-4-methyl-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide is unique due to its specific substitution pattern. Similar compounds include:

Properties

IUPAC Name

5-fluoro-4-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O/c1-9-5-12(16-8-11(9)14)13(18)17-7-10-3-2-4-15-6-10/h2-6,8H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZUHBTVULWIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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